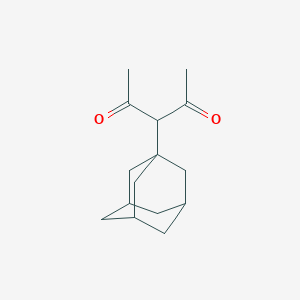
3-(1-Adamantyl)-2,4-pentanedione
Descripción general
Descripción
Adamantane is an organic compound described as the fusion of three cyclohexane rings . It’s the most stable isomer of C10H16 and is both rigid and virtually stress-free . Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4 has been reported .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It’s the simplest diamondoid . The electron-releasing character eclipses all other alkylphosphines .Aplicaciones Científicas De Investigación
Life Science Research
“3-(1-adamantyl)pentane-2,4-dione” is used in various areas of life science research . The compound’s unique structure and properties make it a valuable tool in the study of biological systems.
Material Science Research
This compound is also used in material science research . Its adamantyl group can interact with other materials in unique ways, leading to interesting and useful properties.
Chemical Synthesis
“3-(1-adamantyl)pentane-2,4-dione” plays a role in chemical synthesis . It can act as a building block in the synthesis of more complex molecules.
Chromatography
The compound is used in chromatography, a method used to separate mixtures . Its unique properties can help improve the efficiency and effectiveness of this process.
Analytical Research
“3-(1-adamantyl)pentane-2,4-dione” is used in analytical research . It can serve as a reference compound or a reactant in various analytical techniques.
Pharmaceutical Research
The compound has potential applications in pharmaceutical research . Its adamantyl group can be used to modify the properties of drug molecules, potentially improving their effectiveness.
Fuel and Oil Industry
The high reactivity of “3-(1-adamantyl)pentane-2,4-dione” offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, thermally stable and high-energy fuels and oils .
Polymerization Reactions
“3-(1-adamantyl)pentane-2,4-dione” is used in polymerization reactions . It can act as a monomer, forming part of the backbone of the resulting polymer.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Propiedades
IUPAC Name |
3-(1-adamantyl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOSPWVQKZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342801 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-2,4-pentanedione | |
CAS RN |
102402-84-6 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was the structure of 3-(1-Adamantyl)pentane-2,4-dione confirmed, and what information do these techniques provide?
A2: The structure of 3-(1-Adamantyl)pentane-2,4-dione was elucidated using a combination of X-ray crystallography, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

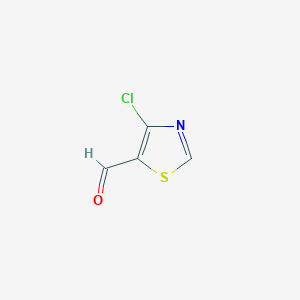
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
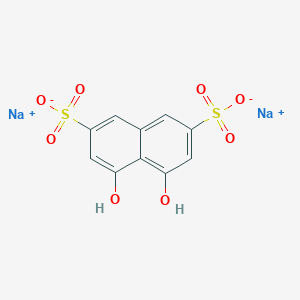
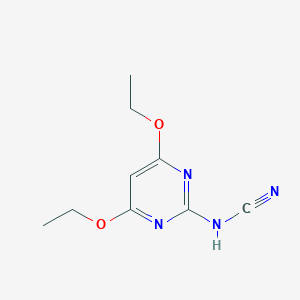
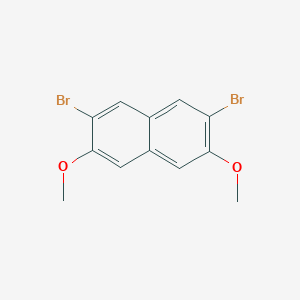
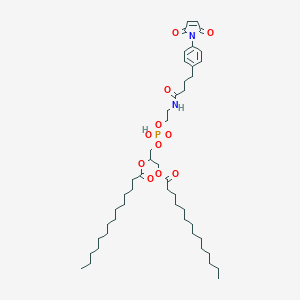
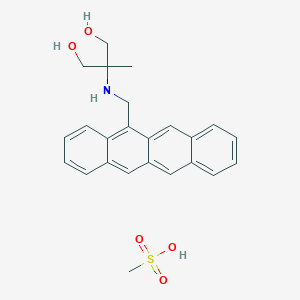
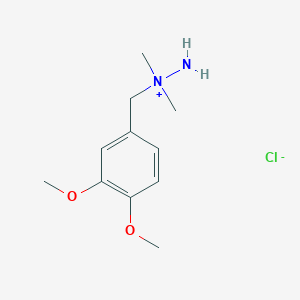

![Formamide, [14C]](/img/structure/B8465.png)